molecular formula C28H27NO5 B6543984 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide CAS No. 929390-55-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide

Cat. No. B6543984
CAS RN: 929390-55-6
M. Wt: 457.5 g/mol
InChI Key: CUGKMISZQUCOOF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide (N-t-Bu-3,5-DMB) is a synthetic chromen-7-yl derivative of the benzamide class of compounds. It is a white, odorless powder that is soluble in organic solvents and has a melting point of 155-157°C. N-t-Bu-3,5-DMB has been used in a variety of scientific research applications, including as a tool compound in the study of enzyme-catalyzed reactions, as a ligand in the study of metal complexes, and as a substrate in the study of enzyme kinetics.

Scientific Research Applications

N-t-Bu-3,5-DMB has been used in a variety of scientific research applications. It has been used as a tool compound in the study of enzyme-catalyzed reactions, as a ligand in the study of metal complexes, and as a substrate in the study of enzyme kinetics. It has also been used in the synthesis of other novel compounds, such as 4-tert-butyl-3-hydroxybenzamide and 4-tert-butyl-3-methoxybenzamide. Furthermore, it has been used in the synthesis of novel fluorescent probes for the detection of hydrogen peroxide.

Mechanism of Action

N-t-Bu-3,5-DMB is an inhibitor of the enzyme carbonic anhydrase (CA), which is involved in the regulation of pH in the body. It binds to the active site of the enzyme and blocks the catalytic reaction, thus inhibiting the enzyme’s activity. The binding of N-t-Bu-3,5-DMB to the active site of the enzyme is thought to occur through hydrogen bond formation between the amide group of the compound and the zinc atom of the enzyme.
Biochemical and Physiological Effects
N-t-Bu-3,5-DMB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase in vitro, as well as in vivo. It has also been found to reduce intraocular pressure in rabbits, indicating that it may be useful in the treatment of glaucoma. Furthermore, it has been found to inhibit the growth of cancer cells in vitro, indicating that it may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-t-Bu-3,5-DMB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it an ideal tool compound for laboratory studies. Additionally, it is stable in aqueous solutions, making it suitable for use in enzyme kinetics studies. However, it is not water soluble, which can limit its use in certain experiments. Additionally, it is an inhibitor of carbonic anhydrase, which can be a limitation in certain studies.

Future Directions

There are several potential future directions for N-t-Bu-3,5-DMB. One potential direction is to develop new derivatives of the compound with improved solubility and/or increased potency as an inhibitor of carbonic anhydrase. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of glaucoma and/or cancer. Finally, further studies could be conducted to explore its potential as a fluorescent probe for the detection of hydrogen peroxide.

Synthesis Methods

N-t-Bu-3,5-DMB can be synthesized through a reaction between 4-tert-butylphenyl isocyanate (t-Bu-NCO) and 3,5-dimethoxybenzoyl chloride (3,5-DMB-Cl) in the presence of a base, such as triethylamine (TEA). The reaction proceeds through a nucleophilic substitution mechanism, with the isocyanate group of the t-Bu-NCO acting as the nucleophile and the chloride group of the 3,5-DMB-Cl acting as the leaving group. The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature. The product is purified by recrystallization from an organic solvent, such as ethyl acetate (EtOAc).

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-28(2,3)19-8-6-17(7-9-19)25-16-24(30)23-11-10-20(14-26(23)34-25)29-27(31)18-12-21(32-4)15-22(13-18)33-5/h6-16H,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGKMISZQUCOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide

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